molecular formula C12H15NO6S B061064 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid CAS No. 168890-59-3

2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid

Cat. No. B061064
M. Wt: 301.32 g/mol
InChI Key: IJQQDWZRROHWPL-UHFFFAOYSA-N
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Description

2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid is a chemical compound that has been studied for various chemical and physical properties. It is involved in different chemical reactions and possesses unique molecular and chemical properties.

Synthesis Analysis

The compound can be synthesized through multiple steps starting from specific precursors. Typically, sulfonyl chlorides are used as starting materials for preparing sulfonamide and sulfonate derivatives, including compounds similar to 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid. These processes often involve environmentally friendly conditions, employing water and sodium carbonate as HCl scavengers, and using coupling agents like OxymaPure/diisopropylcarbodiimide (Almarhoon et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid has been determined through various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques help confirm the molecular identity and structure of the synthesized compound (Hayun et al., 2012).

Scientific Research Applications

Novel Synthesis and Pharmaceutical Applications

The review on novel synthesis methods of omeprazole and related compounds, which shares a similarity in chemical structure with the target compound due to the presence of a sulfonyl group, highlights the development of proton pump inhibitors and their pharmaceutical impurities. This indicates the importance of such compounds in developing anti-ulcer drugs and understanding their impurities for quality control (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Environmental Remediation

Redox mediators, which can be structurally related to the target compound through their ability to facilitate electron transfer processes, are utilized in the degradation of organic pollutants. Their applications in enhancing the efficiency of enzymatic remediation of pollutants highlight the potential of chemically active compounds in environmental sciences (Husain & Husain, 2007).

Antioxidant Capacity and Biochemical Research

Studies on the antioxidant capacity of compounds like ABTS, which involve redox processes, can be related to the research interest in compounds with sulfonyl groups due to their potential redox activities. This research provides insights into the mechanisms of antioxidant assays and the biological relevance of these compounds in preventing oxidative stress (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Pharmacological Interest in Morpholine Derivatives

The review on the pharmacological profile of morpholine derivatives, which includes a focus on the morpholine group present in the target compound, discusses the wide range of biological activities associated with these compounds. This encompasses their role in drug development for various therapeutic applications, indicating the broad potential of morpholine-containing compounds in medicinal chemistry (Asif & Imran, 2019).

Benzoic Acid and Gut Function

Research on benzoic acid, which is structurally related to the target compound, reveals its role in improving gut functions. This encompasses its antibacterial and antifungal properties and its ability to regulate enzyme activity, redox status, immunity, and microbiota in the gastrointestinal tract. Such studies demonstrate the importance of benzoic acid derivatives in nutritional sciences and gut health (Mao, Yang, Chen, Yu, & He, 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-methoxy-5-morpholin-4-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-18-11-3-2-9(8-10(11)12(14)15)20(16,17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQQDWZRROHWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid

CAS RN

168890-59-3
Record name 2-Methoxy-5-(4-morpholinylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168890-59-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 168890-59-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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